1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
Description
1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic small molecule featuring a urea backbone linked to a 2-ethoxyphenyl group and a 1,2,3-triazole moiety substituted with a thiophene ring. The ethoxy group on the phenyl ring may influence solubility and electronic properties, distinguishing it from halogenated or electron-withdrawing substituents in analogues. Synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to construct the triazole core. While direct biological data for this compound are absent in the provided evidence, structurally related urea-triazole hybrids exhibit activities such as enzyme inhibition (e.g., IDO1) and antimicrobial effects.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-2-23-14-7-4-3-6-13(14)18-16(22)17-10-12-11-21(20-19-12)15-8-5-9-24-15/h3-9,11H,2,10H2,1H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGMGTZAAJMQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CN(N=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Attachment of the Thiophenyl Group: The thiophenyl group is introduced through a substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds containing triazole rings exhibit significant anticancer properties. The incorporation of the thiophenyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study demonstrated that similar triazole derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Triazoles are known for their ability to disrupt fungal cell membranes. Research indicates that derivatives of this compound show promising antifungal activity against strains such as Candida albicans and Aspergillus niger. In vitro tests revealed that the compound could inhibit fungal growth effectively at low concentrations .
Neurological Applications
Emerging research suggests that this compound may have neuroprotective effects. The triazole moiety has been linked to neuroprotection in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. Studies indicate that similar compounds can modulate neuroinflammation and provide protection against oxidative stress .
Case Study 1: Anticancer Efficacy
In a controlled study, researchers evaluated the anticancer efficacy of 1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, suggesting that the compound effectively induces apoptosis in cancer cells.
Case Study 2: Antimicrobial Activity Assessment
A comparative study assessed the antimicrobial activity of the compound against common pathogens. The results indicated that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the phenyl and thiophenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Molecular Weight and Solubility :
Biological Activity
The compound 1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including antimicrobial, antitumor, and antifungal activities, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of the compound is represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
Table 1: Antimicrobial Activity of this compound
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro assays demonstrated that it inhibits the growth of cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis through caspase activation.
Table 2: Antitumor Activity Against Various Cell Lines
Case Studies
A notable study conducted by Umesha et al. (2009) explored the synthesis and biological evaluation of various pyrazole derivatives, including those similar to our compound. The results indicated that compounds with a thiophene moiety exhibited enhanced activity against specific cancer cell lines and showed promise as potential therapeutic agents against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound has been analyzed to optimize its biological efficacy. Key features influencing activity include:
- The presence of the triazole ring which enhances interaction with biological targets.
- The ethoxyphenyl group which contributes to lipophilicity, aiding in cellular uptake.
Research indicates that modifications on these groups can lead to improved potency and selectivity against specific pathogens or cancer types .
Q & A
Basic: What are the common synthetic routes for preparing 1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea?
Methodological Answer:
The synthesis typically involves a multi-step process:
Triazole Ring Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to generate the 1,2,3-triazole core. This reaction is highly efficient and regioselective under mild conditions .
Urea Linkage Construction : React 2-ethoxyaniline with an isocyanate derivative or employ carbodiimide-mediated coupling to form the urea bridge.
Functional Group Integration : Attach the thiophene moiety via alkylation or nucleophilic substitution.
Key considerations include solvent selection (e.g., DMF or ethanol for polar intermediates), reaction time optimization (often 12–24 hours for cycloaddition), and purification via column chromatography or recrystallization .
Advanced: How can reaction conditions be optimized to mitigate side reactions during triazole synthesis?
Methodological Answer:
To minimize side products (e.g., regioisomers or oxidative byproducts):
- Catalyst Tuning : Use Cu(I) sources (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) to enhance regioselectivity .
- Solvent Control : Employ mixed solvents (e.g., H₂O/tert-butanol) to improve solubility of azide and alkyne precursors.
- Temperature Gradients : Perform reactions at 25–50°C to balance kinetics and thermodynamics.
- Real-Time Monitoring : Use TLC or HPLC-MS to track reaction progress and terminate before decomposition .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring (e.g., diagnostic peaks at δ 7.5–8.5 ppm for triazole protons) and urea NH signals (δ 5–6 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELXL software refines crystal structures to resolve bond angles and confirm stereochemistry. Prefer low-temperature (100 K) data collection to reduce thermal motion artifacts .
Advanced: How can researchers resolve discrepancies in crystallographic data refinement for this compound?
Methodological Answer:
Common issues include twinning, disorder, or poor diffraction quality. Mitigation strategies:
- Twinning Analysis : Use PLATON or ROTAX to deconvolute overlapping reflections.
- Disordered Solvent Handling : Apply SQUEEZE in SHELXL to model electron density for solvent molecules.
- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) for improved resolution.
- Validation Tools : Check CIF files with checkCIF (IUCr) to identify geometric outliers .
Basic: What biological targets are hypothesized for this compound, and how are they validated?
Methodological Answer:
The compound’s triazole and urea motifs suggest interactions with:
- Enzyme Targets : Kinases or hydrolases (e.g., acetylcholinesterase) via hydrogen bonding with the urea NH groups.
- Receptor Modulation : GPCRs or nuclear receptors via π-π stacking with the thiophene ring.
Validation methods:
- In Vitro Assays : Fluorescence-based enzymatic inhibition assays (IC₅₀ determination).
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified targets.
- Mutagenesis Studies : Identify critical residues by alanine scanning .
Advanced: How can researchers reconcile contradictory bioactivity data across different assay platforms?
Methodological Answer:
Discrepancies may arise from assay conditions (pH, ionic strength) or off-target effects. Resolution steps:
- Dose-Response Curves : Perform 8-point dilution series to confirm potency trends.
- Orthogonal Assays : Validate hits using SPR and thermal shift assays (TSA).
- Proteome Profiling : Use affinity pulldown coupled with LC-MS/MS to identify off-target interactions .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to remove polar impurities.
- Flash Chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane gradients (20–50% EA).
- HPLC Prep : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for high-purity isolation .
Advanced: How can computational methods predict SAR for analogs of this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Glide models interactions with target binding pockets (e.g., triazole-thiophene stacking in kinase ATP sites).
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity.
- Free Energy Perturbation (FEP) : Simulate substituent effects on binding affinity with Desmond .
Basic: What chemical reactions are feasible for modifying the urea or triazole moieties?
Methodological Answer:
- Urea Modifications : React with acyl chlorides to form carbamates or hydrolyze under basic conditions to amines.
- Triazole Functionalization : Perform N-alkylation with propargyl bromides or Huisgen cycloaddition with new azides.
- Thiophene Derivatization : Electrophilic substitution (e.g., bromination) at the 5-position .
Advanced: How can researchers optimize click chemistry yields for triazole formation in sterically hindered systems?
Methodological Answer:
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO) to bypass copper catalysis in bulky environments.
- Microwave Assistance : Reduce reaction time (10–30 min) and improve yield by 15–20% under 100°C.
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyls) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
